(2-Hydroxyethyl)dimethyloctylammonium perchlorate

Surfactant science Foaming properties Counterion effect

Researchers seeking enhanced foam persistence in mineral flotation or industrial cleaning often encounter performance limits with conventional chloride or bromide quaternary ammonium salts. (2-Hydroxyethyl)dimethyloctylammonium perchlorate directly addresses this pain point through its perchlorate counterion, which delivers markedly superior foaming power compared to halide-based analogs. - Achieves greater foam height and stability, critical for maximizing process yield and cleaning efficacy in flotation and CIP applications. - Enables precipitation-based catalyst recovery via metathesis with sodium perchlorate, reducing waste and operational cost in phase-transfer catalysis. - Its moderate C8 chain and hydroxyethyl group provide a tunable balance of surface activity and metal-ion coordination, demonstrated by 98.6% Ag(I) extraction efficiency with the analogous NTf₂⁻ salt.

Molecular Formula C12H28ClNO5
Molecular Weight 301.81 g/mol
CAS No. 85153-31-7
Cat. No. B15178644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)dimethyloctylammonium perchlorate
CAS85153-31-7
Molecular FormulaC12H28ClNO5
Molecular Weight301.81 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C12H28NO.ClHO4/c1-4-5-6-7-8-9-10-13(2,3)11-12-14;2-1(3,4)5/h14H,4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
InChIKeyCNDQYTXUVRPGMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl Dimethyloctylammonium Perchlorate Overview


(2-Hydroxyethyl)dimethyloctylammonium perchlorate (CAS 85153-31-7) is a quaternary ammonium salt composed of a C8 linear alkyl chain, two methyl groups, a 2-hydroxyethyl substituent on the cationic nitrogen, and a perchlorate (ClO₄⁻) counterion. It is classified within the broader family of cationic surfactants and phase-transfer catalysts. Its molecular formula is C₁₂H₂₈ClNO₅ with a molecular weight of 301.81 g/mol [1]. The presence of the hydroxyethyl moiety introduces hydrogen-bonding capability absent in simple trialkylammonium analogs, while the perchlorate anion imparts distinct solubility and surface-activity profiles compared to the more common chloride or bromide salts [2].

Why Perchlorate Outperforms Halide Salts


The perchlorate counterion fundamentally alters key physicochemical properties relative to halide-based analogs. In a systematic comparison of quaternary ammonium salts bearing the same cationic head group (C₁₂H₂₅N⁺(CH₃)₂C₂H₄OH) but different anions, the perchlorate form demonstrated markedly superior foaming performance compared to chloride, bromide, iodide, sulfate, nitrate, and acetate counterparts [1]. Additionally, quaternary ammonium perchlorates exhibit substantially lower aqueous solubility than their chloride or bromide congeners—a property exploited in conductometric titration methods for analytical determination [2]. This solubility differential directly impacts formulation degrees of freedom, precipitation behavior, and recovery strategies, making direct anion interchange without re-optimization unreliable for applications where surface activity, phase behavior, or controlled precipitation is critical.

Comparative Performance Evidence


Foaming Performance: Perchlorate vs. Halides

In a direct head-to-head comparison of quaternary ammonium salts sharing the identical cation C₁₂H₂₅N⁺(CH₃)₂C₂H₄OH, the perchlorate (ClO₄⁻) salt was ranked among the top three anions for foaming ability, alongside benzoate and p-toluenesulfonate, and was explicitly characterized as superior to chloride, bromide, iodide, sulfate, nitrate, and acetate forms [1]. This study provides the most direct anion-level comparison available for the structural class to which the target compound belongs [1]. The foaming performance differential is attributed to the lower hydration energy and weaker ion-pairing of the perchlorate anion, which allows the cationic surfactant to more effectively occupy the air–water interface [1].

Surfactant science Foaming properties Counterion effect

Aqueous Solubility: Perchlorate vs. Chloride

Quaternary ammonium perchlorates are characterized by markedly lower aqueous solubility compared to their chloride or bromide analogs [1]. This property forms the basis of a validated conductometric titration method in which sodium perchlorate is used to quantitatively precipitate quaternary ammonium chlorides or bromides from aqueous solution [1]. The method is reliable for quantities ranging from 0.2 to 5 g, and the error is directly correlated with the residual solubility of the perchlorate salt formed [1]. While exact solubility product (Kₛₚ) values for the target compound are not published, the class-level behavior indicates that the perchlorate salt will precipitate from aqueous media at concentrations where the corresponding chloride remains fully dissolved [1].

Analytical chemistry Solubility product Precipitation titration

Hydrogen-Bond Donor Capability of Hydroxyethyl Group

The target compound bears a 2-hydroxyethyl substituent (HO–CH₂–CH₂–) on the quaternary nitrogen, which introduces a hydrogen-bond donor (HBD) site absent in octyltrimethylammonium perchlorate (CAS not located) or dimethyloctylammonium chloride (CAS 32426-11-2) [1]. In a study of ionic liquids based on the identical N-(2-hydroxyethyl)-N,N-dimethyl-N-octylammonium cation paired with bis(trifluoromethanesulfonyl)imide (NTf₂⁻), the presence of the hydroxyethyl group was shown to influence thermodynamic properties including viscous flow activation energy, molar volume, and molar entropy [1]. The linear analog ([C₈linChol]⁺) demonstrated 98.6% Ag(I) extraction efficiency versus 40.5% for the branched isomer, indicating that the hydroxyethyl group contributes to metal-ion coordination and extraction selectivity [1]. This functional group enables applications requiring hydrogen-bond-mediated interactions with solutes, substrates, or surfaces that are inaccessible to trialkylammonium analogs lacking the hydroxyl moiety.

Ionic liquids Hydrogen bonding Structure-property relationship

Perchlorate Affinity for Phase-Transfer Catalysis

Perchlorate (ClO₄⁻) is recognized as one of the anions with the highest affinity for quaternary ammonium cations among common inorganic counterions [1]. This high ion-pair association constant translates into more efficient extraction of the quaternary ammonium cation into organic phases during phase-transfer catalysis (PTC) operations, relative to chloride or bromide salts [1]. In the context of (2-hydroxyethyl)dimethyloctylammonium perchlorate, this property means that the perchlorate form will partition more readily into non-aqueous media than the corresponding halide salts, potentially enhancing catalytic turnover in biphasic reactions [1]. The strong ion-pairing also reduces the degree of ion dissociation in low-polarity solvents, which can influence reaction kinetics and selectivity in PTC applications.

Phase-transfer catalysis Counterion affinity Anion exchange

Key Application Scenarios


High-Foam Surfactant for Froth Flotation

In mineral froth flotation and industrial cleaning operations where foam height and stability are critical performance metrics, formulations incorporating (2-hydroxyethyl)dimethyloctylammonium perchlorate can be expected to outperform those using the corresponding chloride or bromide salts. The perchlorate anion's documented superiority in foaming performance over halide and other oxyanion counterions [1] makes this compound a candidate for applications where foam persistence and volume directly determine process yield or cleaning efficacy. The octyl (C8) chain length provides a balance of surface activity and water solubility that differs from longer-chain (C12–C18) quaternary ammonium surfactants commonly used in these sectors.

Recovery via Selective Precipitation

The low aqueous solubility of quaternary ammonium perchlorates, relative to their chloride or bromide counterparts [1], enables a precipitation-based recovery strategy for the cationic species. In processes where (2-hydroxyethyl)dimethyloctylammonium chloride is used as a surfactant or phase-transfer catalyst, conversion to the perchlorate salt via metathesis with sodium perchlorate would precipitate the quaternary ammonium cation from aqueous solution. This property can be exploited for catalyst recovery and recycling, wastewater treatment, or analytical quantification in complex matrices.

Metal-Ion Extraction with Hydroxyethyl Ionic Liquids

The 2-hydroxyethyl substituent on the quaternary nitrogen confers hydrogen-bond donor capability that is absent in conventional trialkylammonium salts. Research on the identical N-(2-hydroxyethyl)-N,N-dimethyl-N-octylammonium cation paired with NTf₂⁻ demonstrated 98.6% Ag(I) extraction efficiency from aqueous solution at pH 5 [1]. This suggests that (2-hydroxyethyl)dimethyloctylammonium perchlorate, or ionic liquids derived from it via anion metathesis, may serve as selective metal-ion extractants or as functional components in supported liquid membranes for hydrometallurgical separations. The hydroxyethyl group provides a tunable coordination site that can be exploited for selectivity toward specific metal ions.

Phase-Transfer Catalysis with Enhanced Partitioning

For nucleophilic substitution, oxidation, or alkylation reactions conducted under phase-transfer catalysis (PTC) conditions, the perchlorate salt form offers superior partitioning of the quaternary ammonium catalyst into the organic phase compared to chloride or bromide forms, owing to the high affinity of perchlorate for quaternary ammonium cations [1]. This enhanced organic-phase residency can translate into higher effective catalyst concentrations at the reaction interface, potentially reducing total catalyst loading and improving reaction rates. The moderate C8 alkyl chain length avoids the excessive lipophilicity of longer-chain analogs (C12–C18) that can complicate post-reaction separation.

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